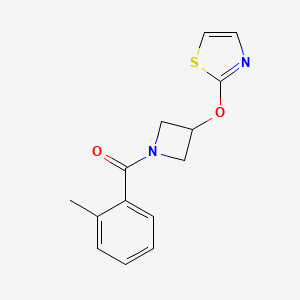![molecular formula C18H21NO5 B2608551 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methoxychromen-2-one CAS No. 859868-50-1](/img/structure/B2608551.png)
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methoxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,4-Dioxa-8-azaspiro[4.5]decane” is a clear colorless to yellowish liquid .
Synthesis Analysis
The synthesis of “1,4-Dioxa-8-azaspiro[4.5]decane” can be achieved from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .Molecular Structure Analysis
The molecular formula of “1,4-Dioxa-8-azaspiro[4.5]decane” is C7H13NO2 .Chemical Reactions Analysis
“1,4-Dioxa-8-azaspiro[4.5]decane” was used in the synthesis of 1,4-dioxa-8-azaspiro[4,5] deca spirocyclotriphosphazenes .Physical And Chemical Properties Analysis
The boiling point of “1,4-Dioxa-8-azaspiro[4.5]decane” is 108-111 °C/26 mmHg (lit.) and its density is 1.117 g/mL at 20 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds featuring 1,4-dioxa-8-azaspiro[4.5]decane scaffolds are synthesized through various chemical reactions, including the Mannich reaction and Ritter reactions. These syntheses have been explored to understand the structural and growth-regulating activities of these compounds. For instance, Sharifkanov et al. (2001) discussed the synthesis of a derivative through the Mannich reaction, demonstrating growth-regulating activity, underlining the compound's potential in agricultural sciences or bioactive material development (Sharifkanov et al., 2001).
Antitubercular Activity
A structural study on benzothiazinone BTZ043, which incorporates a similar structural moiety, highlighted its promise as an antitubercular drug candidate. This compound's analysis provided insights into its chiral nature and conformational behavior, indicating its potential in drug development for tuberculosis treatment (Richter et al., 2022).
Water Treatment Applications
Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been investigated for their efficacy in removing carcinogenic azo dyes and aromatic amines from water. Akceylan et al. (2009) synthesized a Mannich base derivative that showed high removal efficiency for azo dyes in water treatment, demonstrating the compound's utility in environmental remediation (Akceylan et al., 2009).
Antiviral Activity
The antiviral properties of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus have been studied, revealing the potential of these compounds in developing new antiviral drugs. Apaydın et al. (2019) found that specific derivatives inhibited human coronavirus replication, highlighting the scaffold's relevance for antiviral drug development (Apaydın et al., 2019).
Material Science and Biomedical Applications
In material science, the synthesis of novel compounds from oleic acid for potential biolubricant applications showcases the versatility of dioxa-azaspirodecane derivatives. Kurniawan et al. (2017) reported the synthesis of such compounds through a sonochemical method, indicating their potential as environmentally friendly lubricants (Kurniawan et al., 2017)
Safety and Hazards
“1,4-Dioxa-8-azaspiro[4.5]decane” may cause skin irritation, serious eye irritation, and respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-21-14-2-3-15-13(10-17(20)24-16(15)11-14)12-19-6-4-18(5-7-19)22-8-9-23-18/h2-3,10-11H,4-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLCYLNEZWAMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC4(CC3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B2608471.png)


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2608474.png)
![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2608475.png)

![1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2608479.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2608480.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2608484.png)
![4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608485.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B2608486.png)